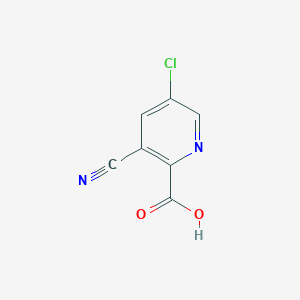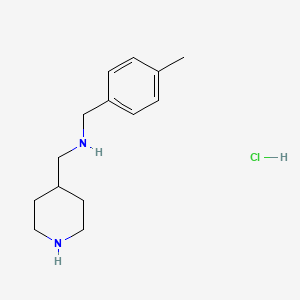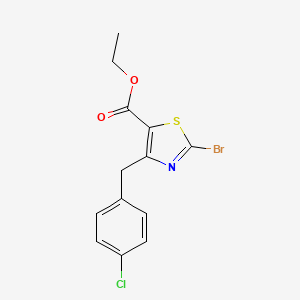
Ethyl 2-bromo-4-(4-chlorobenzyl)thiazole-5-carboxylate
Descripción general
Descripción
Ethyl 2-bromo-4-(4-chlorobenzyl)thiazole-5-carboxylate is a chemical compound with the molecular formula C13H11BrClNO2S and a molecular weight of 360.65 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCCOC(=O)C1=C(N=C(S1)Br)CC2=CC=C(C=C2)Cl . This indicates that the compound contains an ester group (OC=O), a thiazole ring (N=C(S)), a bromine atom (Br), and a chlorobenzyl group (CC2=CC=C(C=C2)Cl).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Ethyl 2-bromo-4-(4-chlorobenzyl)thiazole-5-carboxylate has been a subject of interest in various synthesis and structural analysis studies. An improved method for the synthesis of ethyl 2-bromo-thiazole-4-carboxylate was developed, demonstrating its potential for creating derivatives through various chemical reactions (Zhou Zhuo-qiang, 2009). The compound has also been characterized using spectroscopic methods and X-ray diffraction, providing detailed insights into its molecular structure (Muhammad Haroon et al., 2018).
Photophysical Properties
Research has explored the photophysical properties of related compounds. For instance, ethyl 2-arylthiazole-5-carboxylates, synthesized from ethyl 2-iodothiazole-5-carboxylate, were studied for their absorption and fluorescence properties, highlighting their potential applications in photodynamic therapy and as singlet-oxygen sensitizers (M. Amati et al., 2010).
Medicinal Chemistry
In the realm of medicinal chemistry, derivatives of this compound have been synthesized and tested for various biological activities. For example, novel thiazole compounds, including derivatives of ethyl 2-bromo-4-methylthiazole-5-carboxylate, were synthesized and evaluated for their antimicrobial activities, demonstrating significant potential in developing new antimicrobial agents (N. Desai et al., 2019).
Nonlinear Optical Properties
The compound and its derivatives have also been investigated for their nonlinear optical properties. Studies involving the synthesis and computational analysis of thiazole derivatives have revealed their potential as materials for optoelectronic applications due to their significant nonlinear optical characteristics (Muhammad Haroon et al., 2020).
Mecanismo De Acción
Target of Action
Similar compounds such as thiazoles and indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other thiazole and indole derivatives, which are known to exhibit diverse biological activities .
Biochemical Pathways
Given the broad range of biological activities exhibited by similar compounds , it is plausible that this compound may affect multiple biochemical pathways.
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Análisis Bioquímico
Biochemical Properties
Ethyl 2-bromo-4-(4-chlorobenzyl)thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain bacterial enzymes involved in peptidoglycan synthesis, thereby disrupting bacterial cell wall integrity . Additionally, it may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in inflammatory responses, potentially reducing inflammation . Furthermore, it may affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it can inhibit bacterial enzymes by binding to their active sites, preventing substrate binding and subsequent enzymatic reactions . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of metabolic enzymes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anti-inflammatory activity. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, it may inhibit enzymes involved in the synthesis of essential metabolites, leading to altered metabolic flux and changes in metabolite levels . Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Additionally, its localization within cells can influence its efficacy and function. For instance, accumulation in specific cellular compartments may enhance its interaction with target biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Understanding its subcellular localization is crucial for elucidating its precise mechanism of action.
Propiedades
IUPAC Name |
ethyl 2-bromo-4-[(4-chlorophenyl)methyl]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO2S/c1-2-18-12(17)11-10(16-13(14)19-11)7-8-3-5-9(15)6-4-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXGAQGDNCIOJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Br)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



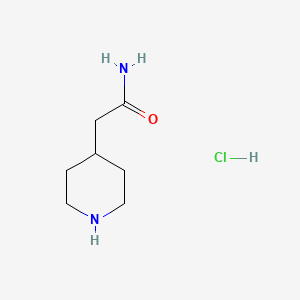
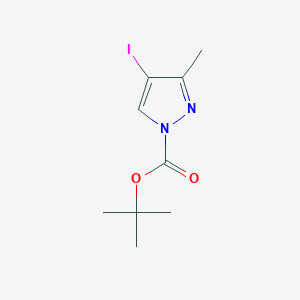

![tert-butyl 4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B1400186.png)

![3-(3,4-Dimethoxyphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1400190.png)
![tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B1400192.png)
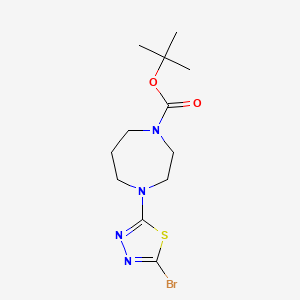
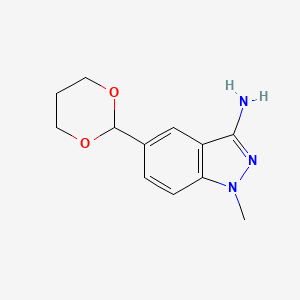
![ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate](/img/structure/B1400196.png)

